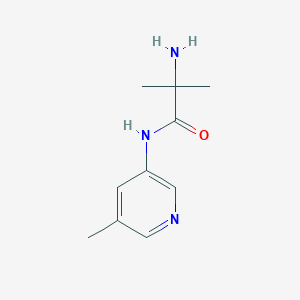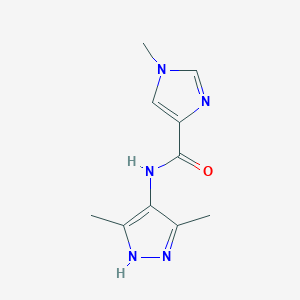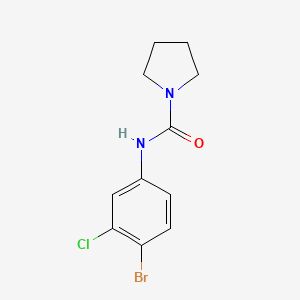![molecular formula C10H15ClN4O B6629790 3-[(5-chloropyrimidin-2-yl)amino]-N,2,2-trimethylpropanamide](/img/structure/B6629790.png)
3-[(5-chloropyrimidin-2-yl)amino]-N,2,2-trimethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(5-chloropyrimidin-2-yl)amino]-N,2,2-trimethylpropanamide, also known as CP-690,550, is a synthetic chemical compound that belongs to the class of Janus Kinase (JAK) inhibitors. JAK inhibitors are a new class of drugs that target the JAK family of enzymes, which play a crucial role in the signaling pathways of cytokines and growth factors. CP-690,550 has been extensively studied for its potential application in the treatment of various autoimmune diseases and inflammatory disorders.
Wirkmechanismus
3-[(5-chloropyrimidin-2-yl)amino]-N,2,2-trimethylpropanamide is a selective inhibitor of JAK3, which is a key component of the signaling pathway of the interleukin-2 (IL-2) receptor. By inhibiting JAK3, 3-[(5-chloropyrimidin-2-yl)amino]-N,2,2-trimethylpropanamide prevents the activation of T cells and the production of inflammatory cytokines, which are responsible for the pathogenesis of autoimmune diseases and inflammatory disorders.
Biochemical and Physiological Effects
3-[(5-chloropyrimidin-2-yl)amino]-N,2,2-trimethylpropanamide has been shown to have potent anti-inflammatory and immunosuppressive effects in preclinical studies. In animal models of rheumatoid arthritis and psoriasis, 3-[(5-chloropyrimidin-2-yl)amino]-N,2,2-trimethylpropanamide has been shown to reduce joint inflammation, skin lesions, and other symptoms of disease. In addition, 3-[(5-chloropyrimidin-2-yl)amino]-N,2,2-trimethylpropanamide has been shown to improve intestinal inflammation and reduce colitis in animal models of inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-[(5-chloropyrimidin-2-yl)amino]-N,2,2-trimethylpropanamide is its selectivity for JAK3, which reduces the risk of off-target effects and toxicity. However, 3-[(5-chloropyrimidin-2-yl)amino]-N,2,2-trimethylpropanamide has also been shown to have some limitations in preclinical studies, including poor solubility, low bioavailability, and rapid metabolism. These limitations may affect the efficacy and pharmacokinetics of 3-[(5-chloropyrimidin-2-yl)amino]-N,2,2-trimethylpropanamide in clinical trials.
Zukünftige Richtungen
Despite the limitations of 3-[(5-chloropyrimidin-2-yl)amino]-N,2,2-trimethylpropanamide, there is still considerable interest in its potential application in the treatment of autoimmune diseases and inflammatory disorders. Future research directions may include the development of more potent and selective JAK3 inhibitors, the optimization of drug delivery and pharmacokinetics, and the identification of biomarkers to predict response to therapy. In addition, there is growing interest in the use of JAK inhibitors in combination with other immunomodulatory agents, such as biologics and small molecules, to achieve synergistic effects and improve clinical outcomes.
Synthesemethoden
3-[(5-chloropyrimidin-2-yl)amino]-N,2,2-trimethylpropanamide is synthesized through a multi-step process that involves the reaction of 5-chloro-2-nitropyrimidine with 2,2-dimethylpropan-1-amine, followed by reduction of the nitro group and subsequent acylation with 2,2,2-trimethylpropanoyl chloride. The final product is obtained after purification by column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
3-[(5-chloropyrimidin-2-yl)amino]-N,2,2-trimethylpropanamide has been extensively studied for its potential application in the treatment of various autoimmune diseases and inflammatory disorders, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In preclinical studies, 3-[(5-chloropyrimidin-2-yl)amino]-N,2,2-trimethylpropanamide has shown promising results in reducing inflammation and suppressing the immune response.
Eigenschaften
IUPAC Name |
3-[(5-chloropyrimidin-2-yl)amino]-N,2,2-trimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN4O/c1-10(2,8(16)12-3)6-15-9-13-4-7(11)5-14-9/h4-5H,6H2,1-3H3,(H,12,16)(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKRFPRMWXJWQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1=NC=C(C=N1)Cl)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-2-amino-N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B6629707.png)

![2-[Methyl(2-propan-2-ylsulfonylethyl)amino]acetic acid](/img/structure/B6629720.png)
![2-(2-chlorophenyl)-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide](/img/structure/B6629728.png)
![1-[4-(1,3-Benzothiazol-6-ylamino)piperidin-1-yl]ethanone](/img/structure/B6629734.png)
![4-fluoro-N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-methylbenzamide](/img/structure/B6629742.png)

![2-tert-butyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzamide](/img/structure/B6629762.png)
![N-[[1-(4-fluoro-2-methylbenzoyl)piperidin-4-yl]methyl]acetamide](/img/structure/B6629769.png)
![3-[(3-chloropyridin-4-yl)amino]-N,2,2-trimethylpropanamide](/img/structure/B6629775.png)
![3-[(3-ethyl-1,2,4-thiadiazol-5-yl)amino]-N,2,2-trimethylpropanamide](/img/structure/B6629778.png)
![3-[(4-methoxy-6-methylpyrimidin-2-yl)amino]-N,2,2-trimethylpropanamide](/img/structure/B6629782.png)
![3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide](/img/structure/B6629797.png)
